molecular formula C7H6N2 B3256488 3aH-Indazole CAS No. 271-38-5

3aH-Indazole

Cat. No.: B3256488
CAS No.: 271-38-5
M. Wt: 118.14 g/mol
InChI Key: JODZMFDILKWFEI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3aH-Indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

    Substitution: Substitution reactions, such as halogenation, can introduce different substituents onto the indazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Halogenating agents: Such as bromine or chlorine.

Major Products

The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

3aH-Indazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3aH-Indazole involves its binding to receptor sites and inhibition of specific enzymes. For example, it inhibits the enzyme histamine H2, which is responsible for stimulating acid secretion in the stomach . This inhibition leads to decreased acid production and reduced symptoms of ulcers and inflammation. Additionally, this compound interacts with hydrogen bonding interactions, which could contribute to its low potency .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3aH-Indazole include:

  • 1H-Indazole
  • 2H-Indazole
  • Indole
  • Benzimidazole

Comparison

Compared to these similar compounds, this compound is unique due to its specific binding properties and its potential pharmacological applications. While 1H-Indazole and 2H-Indazole are also important pharmacological scaffolds, this compound’s ability to inhibit histamine H2 and its anticancer activity make it particularly noteworthy .

Properties

IUPAC Name

3aH-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-4-7-6(3-1)5-8-9-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODZMFDILKWFEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C=NN=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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